1-(2,4-Difluorophenyl)propan-1-amine hydrochloride

Description

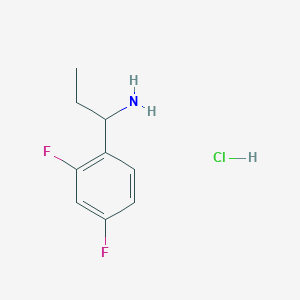

1-(2,4-Difluorophenyl)propan-1-amine hydrochloride (CAS 623143-41-9) is a fluorinated aromatic amine hydrochloride with the molecular formula C₉H₁₁F₂N·HCl and a molecular weight of 207.65 g/mol . Structurally, it features a propane chain linked to a 2,4-difluorophenyl group and an amine functional group protonated as a hydrochloride salt. The compound is typically stored at room temperature and is intended for laboratory use, particularly in pharmaceutical and chemical synthesis research .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYGIKPAUSGSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Difluorophenyl)propan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by the difluorophenyl group, suggests enhanced lipophilicity and interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

The synthesis of this compound typically involves the nucleophilic substitution of 2,4-difluorophenol with 3-chloropropan-1-amine under basic conditions. The resulting amine is then converted to its hydrochloride salt form using hydrochloric acid. This process can be optimized using continuous flow methods to ensure high yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The difluorophenyl substituent enhances the compound's binding affinity and selectivity towards receptors and enzymes. The amine group facilitates hydrogen bonding and electrostatic interactions with biological macromolecules, which may modulate their activity .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary studies indicate that the difluorophenyl group may improve bioavailability due to increased lipophilicity. However, detailed pharmacokinetic profiling is necessary to evaluate the compound's efficacy in vivo.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Weight | ~223.65 g/mol |

| Solubility | High (in aqueous solutions due to hydrochloride form) |

| Bioavailability | Under investigation |

| Metabolism | Potential CYP450 metabolism |

Case Studies

A notable case study involved the evaluation of a related compound in a rodent model for stage 1 efficacy against Trypanosoma brucei. The study highlighted that compounds with similar structural features exhibited promising results in terms of both efficacy and safety profiles .

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of 1-(2,4-difluorophenyl)propan-1-amine exhibit antifungal properties. For example, a novel organometallic derivative of fluconazole was synthesized that incorporates the difluorophenyl moiety. This compound showed enhanced activity against fungal pathogens by targeting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis . The incorporation of the difluorophenyl group appears to improve the compound's efficacy compared to traditional antifungal agents.

Neuropharmacology

The compound has been investigated for its potential neuropharmacological effects. Its structural similarity to other known psychoactive substances suggests it may influence neurotransmitter systems. Preliminary studies indicate that it may act on serotonin receptors, which could lead to applications in treating mood disorders.

Synthesis of Chiral Compounds

The synthesis of 1-(2,4-difluorophenyl)propan-1-amine hydrochloride typically involves catalytic hydrogenation processes and can be adapted for large-scale production through continuous flow chemistry techniques. This approach enhances the efficiency and safety of producing chiral amines for pharmaceutical applications .

Intermediate for Drug Development

This compound serves as an important intermediate in the synthesis of ticagrelor (TCG), an antiplatelet medication used in cardiovascular therapy. The production of (R)-1-(2,4-difluorophenyl)propan-1-amine is crucial for generating TCG derivatives with improved pharmacological profiles .

Polymer Chemistry

The unique properties of this compound allow it to be utilized in polymer chemistry for developing new materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's resistance to degradation and increase its lifespan .

Case Studies and Research Findings

Comparison with Similar Compounds

Research and Application Insights

- Drug Discovery : Fluorinated amines like this compound are pivotal in developing antifungal agents (e.g., fluconazole analogs) due to fluorine’s ability to enhance potency and reduce off-target interactions .

- Synthetic Intermediates : These compounds serve as precursors for triazole and morpholine derivatives, as seen in CAS 62062-65-1 (morpholine-2-carboxamide) and CAS 1391449-47-0 (triazole-containing analogs) .

- Discontinued Compounds : Some analogs (e.g., CAS 1186663-18-2) are discontinued, reflecting challenges in scalability or toxicity .

Preparation Methods

Starting Materials

- 2,4-Difluorobenzaldehyde : The primary aromatic aldehyde used as the electrophilic precursor.

- Amine Source : Typically a chiral amine or ammonia derivative to introduce the amine functionality.

- Reducing Agents : Sodium triacetoxyborohydride or borane complexes are commonly employed for reductive amination.

Typical Synthetic Procedure

Reductive Amination :

2,4-Difluorobenzaldehyde undergoes reductive amination with an appropriate amine source in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the chiral amine intermediate.Purification :

The crude amine is purified by recrystallization or chromatographic methods to achieve high purity.Hydrochloride Salt Formation :

The free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid under anhydrous conditions, enhancing solubility and stability.

Reaction Conditions

- Temperature : Typically 0–25°C to control stereochemistry and minimize side reactions.

- Solvents : Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), or toluene.

- Catalysts : Chiral catalysts such as oxazaborolidines may be used in stereoselective reductions.

Industrial Production Methods

Industrial synthesis adapts the above laboratory methods to large-scale batch or continuous flow processes, incorporating:

- Automated control of temperature, pressure, and reaction time.

- Use of chiral catalysts for enantioselective synthesis.

- Process optimization to minimize hazardous reagents and waste.

- Implementation of environmentally friendly solvents and reagents where possible.

Detailed Research Findings and Analysis

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Reductive amination | 2,4-Difluorobenzaldehyde, amine, NaBH(OAc)3 | Formation of chiral amine intermediate |

| Purification | Recrystallization or chromatography | High purity amine base |

| Hydrochloride salt formation | HCl in anhydrous solvent | Stable, water-soluble hydrochloride salt |

| Stereochemical control | Chiral catalysts (e.g., oxazaborolidine) | High enantiomeric excess (ee) |

| Industrial scale optimization | Continuous flow reactors, automated systems | Consistent yield and quality, reduced hazards |

Comparison with Related Compounds and Preparation Routes

- The 2,4-difluorophenyl substitution pattern influences the reactivity and selectivity during reductive amination compared to 3,4-difluoro or monosubstituted analogs.

- Hydrochloride salt formation is a common strategy to improve handling and solubility across similar amines.

- Alternative synthetic routes involving cyclopropane intermediates (e.g., 2-(3,4-difluorophenyl)cyclopropanamine derivatives) exist but are more complex and less direct for this specific compound.

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Difluorophenyl)propan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield?

The compound can be synthesized via two primary routes:

- Reductive amination : Reacting 2,4-difluorophenylacetone with ammonium acetate and sodium cyanoborohydride under acidic conditions (pH 5–6) yields ~65–75% . Temperature control (25–40°C) minimizes byproducts.

- Nucleophilic substitution : Using 1-chloropropane derivatives with 2,4-difluoroaniline in DMF solvent and a palladium catalyst (0.5–1.0 mol%) at 80°C for 12 hours achieves up to 82% yield . Catalyst purity and solvent dryness are critical.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR : Fluorine atoms induce deshielding in adjacent protons (e.g., aromatic protons at δ 6.8–7.2 ppm). ¹⁹F NMR confirms substitution patterns (δ -110 to -115 ppm for ortho/para-F) .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 190.07 (free base) and 226.03 (HCl adduct) validate the molecular formula (C₉H₁₁F₂N·HCl) .

- IR spectroscopy : Stretching frequencies for NH₂ (3350–3450 cm⁻¹) and C-F (1220–1280 cm⁻¹) confirm functional groups.

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves (nitrile), lab coat, and goggles are mandatory. Use fume hoods to avoid inhalation .

- Waste disposal : Collect aqueous waste separately and neutralize with 1M NaOH before disposal. Organic waste requires incineration .

- Spill management : Absorb with vermiculite and treat with 10% acetic acid to neutralize residual amine .

Advanced Research Questions

Q. How does the electronic environment of the difluorophenyl group influence reactivity in nucleophilic substitution?

The 2,4-difluoro substitution creates an electron-deficient aromatic ring, activating para positions for electrophilic attacks. Fluorine’s -I effect deactivates meta positions, directing substituents to the less hindered para site. This steric and electronic profile enhances reactivity in SNAr reactions with amines or thiols .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

- Purity validation : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm ≥95% purity. Impurities like unreacted ketone (<2%) can skew activity .

- Enantiomeric analysis : Chiral HPLC (e.g., Chiralpak AD-H column) distinguishes (R)- and (S)-isomers, as stereochemistry impacts target binding .

- Assay standardization : Compare IC₅₀ values across consistent cell lines (e.g., HEK293 for Nav1.7 inhibition ).

Q. How can computational modeling predict interactions with neuronal targets like Nav1.7?

- Molecular docking : Use AutoDock Vina to simulate binding to Nav1.7’s voltage-sensing domain (PDB: 6J8E). Fluorine atoms form hydrogen bonds with Tyr-1537 and hydrophobic interactions with Leu-1455 .

- MD simulations : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .

Q. What in vitro models are suitable for pharmacokinetic profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.